molecular formula C10H16N4 B13884164 N-(piperidin-2-ylmethyl)pyrazin-2-amine

N-(piperidin-2-ylmethyl)pyrazin-2-amine

Cat. No.: B13884164
M. Wt: 192.26 g/mol
InChI Key: CNFHETTWSFQSMQ-UHFFFAOYSA-N
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Description

N-(piperidin-2-ylmethyl)pyrazin-2-amine is a compound that features a piperidine ring attached to a pyrazine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-2-ylmethyl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with piperidine derivatives. One common method is the nucleophilic substitution reaction where a pyrazine derivative reacts with a piperidine derivative in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-2-ylmethyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed

Scientific Research Applications

N-(piperidin-2-ylmethyl)pyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(piperidin-2-ylmethyl)pyrazin-2-amine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, while the pyrazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-2-ylmethyl)pyridin-2-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.

    N-(piperidin-2-ylmethyl)quinolin-2-amine: Contains a quinoline ring, offering different electronic properties.

    N-(piperidin-2-ylmethyl)benzimidazol-2-amine: Features a benzimidazole ring, which can influence its biological activity.

Uniqueness

N-(piperidin-2-ylmethyl)pyrazin-2-amine is unique due to the presence of both piperidine and pyrazine rings, which confer distinct electronic and steric properties. This combination can result in unique biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

N-(piperidin-2-ylmethyl)pyrazin-2-amine

InChI

InChI=1S/C10H16N4/c1-2-4-12-9(3-1)7-14-10-8-11-5-6-13-10/h5-6,8-9,12H,1-4,7H2,(H,13,14)

InChI Key

CNFHETTWSFQSMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CNC2=NC=CN=C2

Origin of Product

United States

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